Idarubicin

Catalog No.
S569469
CAS No.
58957-92-9
M.F
C26H27NO9
M. Wt
497.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Idarubicin

CAS Number

58957-92-9

Product Name

Idarubicin

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C26H27NO9

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1

InChI Key

XDXDZDZNSLXDNA-TZNDIEGXSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O

solubility

7.72e-01 g/L

Synonyms

4 Demethoxydaunorubicin, 4 Desmethoxydaunorubicin, 4-Demethoxydaunorubicin, 4-Desmethoxydaunorubicin, Hydrochloride, Idarubicin, Idarubicin, Idarubicin Hydrochloride, IMI 30, IMI-30, IMI30, NSC 256439, NSC-256439, NSC256439

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O

Antitumor properties

  • Idarubicin is cytotoxic, meaning it has the ability to kill cells. This property makes it effective against various types of cancer, particularly acute myeloid leukemia (AML) [].
  • Studies have shown that idarubicin is more potent than daunorubicin and may have reduced cardiotoxicity []. This makes it a potentially valuable option for treating AML, especially in patients at higher risk of heart damage from other anthracyclines.
  • Research is also investigating the use of idarubicin in other types of cancer, such as acute lymphoblastic leukemia (ALL), multiple myeloma, and non-Hodgkin's lymphoma []. However, more research is needed to determine its long-term efficacy and safety in these contexts.

Mechanism of action

Scientific research is ongoing to fully understand the mechanism by which idarubicin exerts its cytotoxic effects. The current understanding suggests that it works through multiple mechanisms, including:

  • DNA intercalation: Idarubicin inserts itself between the base pairs of DNA, disrupting DNA replication and transcription [].
  • Topoisomerase II inhibition: Idarubicin inhibits the enzyme topoisomerase II, which is essential for DNA unwinding and replication during cell division [].
  • Free radical generation: Idarubicin can generate reactive oxygen species (ROS) that damage cellular components, leading to cell death [].

Idarubicin, also known as 4-demethoxydaunorubicin, is an anthracycline antitumor antibiotic primarily used in the treatment of various leukemias, particularly acute myeloid leukemia and acute lymphoblastic leukemia. It is a derivative of daunorubicin, differing from it by the absence of a methoxy group, which enhances its lipophilicity and cellular uptake. The chemical formula for idarubicin is C26H27NO9C_{26}H_{27}NO_{9}, with a molar mass of approximately 497.5 g/mol .

Idarubicin exerts its antitumor effects by intercalating into DNA, disrupting the normal function of the double helix and preventing DNA replication. This mechanism is primarily mediated through the inhibition of topoisomerase II, an enzyme critical for DNA unwinding during replication .

Idarubicin's primary mechanism of action involves DNA intercalation. The planar structure allows the molecule to insert between DNA base pairs, disrupting DNA replication and RNA transcription essential for cell growth and proliferation []. Additionally, idarubicin may induce DNA damage through free radical formation and inhibit topoisomerase II, an enzyme involved in DNA replication. These combined effects ultimately lead to cell death in cancer cells.

Involving idarubicin include:

  • Intercalation: Idarubicin inserts itself between DNA base pairs, leading to structural distortion and preventing proper DNA replication.
  • Topoisomerase II Inhibition: It stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cleaved by the enzyme .
  • Formation of Free Radicals: Idarubicin can form complexes with iron, leading to the generation of reactive oxygen species that contribute to cellular damage and apoptosis .

Idarubicin exhibits significant biological activity against a variety of cancer cells due to its ability to interfere with critical cellular processes:

  • Cytotoxicity: It induces cell death in rapidly dividing cells, making it effective against tumors.
  • Cell Cycle Specificity: Idarubicin is particularly effective during the G1 and G2 phases of the cell cycle .
  • Antitumor Spectrum: It has shown efficacy against both grafted and spontaneous tumors in preclinical studies .

Idarubicin can be synthesized through several methods, often involving the modification of daunorubicin. Key steps in its synthesis typically include:

  • Reduction Reactions: The conversion of daunorubicin to idarubicin involves selective reduction processes that remove the methoxy group.
  • Chemical Modifications: Other chemical modifications may be applied to enhance solubility or bioavailability.
  • Purification: Final products are purified using chromatographic techniques to ensure high purity for clinical use .

Idarubicin interacts with several biological molecules and pathways:

  • DNA Interactions: Its primary mechanism involves direct interactions with DNA, leading to strand breaks.
  • Topoisomerase II: Inhibition of this enzyme affects not only tumor cells but also normal cells, contributing to side effects .
  • Drug Interactions: Idarubicin may interact with other chemotherapy agents, necessitating careful management during combination therapies .

Idarubicin belongs to a class of drugs known as anthracyclines. Other notable compounds in this category include:

Compound NameKey FeaturesUnique Aspects
DaunorubicinFirst anthracycline used clinicallyLess lipophilic than idarubicin; primarily used for acute leukemia .
DoxorubicinWidely used for solid tumorsHigher cardiotoxicity risk compared to idarubicin .
EpirubicinLess cardiotoxic; used for breast cancerHas a hydroxyl group that increases solubility .
MitoxantroneNon-anthracycline; similar mechanismLess severe side effects but different spectrum of activity .

Idarubicin's uniqueness lies in its enhanced lipophilicity and potency compared to daunorubicin, allowing it to penetrate cell membranes more effectively and exert stronger cytotoxic effects on certain leukemic cells. Its specific application in acute leukemias further distinguishes it from other anthracyclines that are more broadly used across various cancer types.

Historical Synthesis from Daunorubicin Analogs

The development of idarubicin synthesis emerged from extensive medicinal chemistry efforts to create superior anthracycline derivatives with enhanced therapeutic properties [9]. Idarubicin, chemically known as 4-demethoxydaunorubicin, represents a seminal achievement in anthracycline modification, where the strategic removal of the methoxy group at position 4 of the anthracycline structure results in increased lipophilicity and enhanced cellular uptake compared to its parent compound daunorubicin [12] [15].

The earliest synthetic approaches to idarubicin were fundamentally rooted in the structural modification of daunorubicin through selective demethoxylation reactions [13]. These pioneering methods established the foundation for all subsequent synthetic developments and demonstrated the feasibility of producing clinically relevant anthracycline analogs through chemical transformation of naturally occurring compounds.

Traditional Demethoxylation Methodologies

The primary historical approach involved the direct removal of the methoxy group from daunorubicin hydrochloride using anhydrous magnesium chloride under controlled conditions [13]. This method typically employed tetrahydrofuran as the reaction medium at elevated temperatures of 40°C for approximately 1.5 hours [1]. The reaction proceeded through a nucleophilic substitution mechanism where the chloride ion from magnesium chloride displaced the methoxy group, generating idarubicin with moderate yields ranging from 40-50% [13].

An alternative historical route involved a protection-deprotection strategy utilizing ethylene glycol to protect the carbonyl functionality at the C-13 position [13]. This approach required the use of benzene as a solvent under reflux conditions, followed by glycosylation reactions to maintain the integrity of the sugar moiety during the demethoxylation process [13]. Although this method provided better control over side reactions, it suffered from significant drawbacks including the requirement for multiple synthetic steps and the use of hazardous benzene as a solvent [13].

Semi-Synthetic Route via Trifluoroacetyl Protection

A more refined historical approach employed trifluoroacetyl protection of the amino group at the 3' position of the daunosamine sugar [13]. This methodology utilized trifluoroacetyl chloride and triethylamine in acetonitrile at room temperature, providing enhanced selectivity and improved overall yields of approximately 74% [13]. The trifluoroacetyl protecting group demonstrated superior stability under the demethoxylation conditions while being readily removable under mild conditions [13].

The nickel-catalyzed demethoxylation represents one of the most efficient historical methods, employing bis(cyclooctadiene)nickel(0) with tricyclohexylphosphine as a ligand and silane as a reducing agent [13]. This approach achieved remarkable yields of up to 88% under optimized conditions involving organic solvents at 50°C for 8 hours [13]. The nickel catalyst system provided exceptional chemoselectivity for the methoxy group removal while preserving the sensitive anthracycline framework [13].

MethodStarting MaterialKey ReagentsNumber of StepsOverall Yield (%)Reaction Conditions
Direct demethoxylationDaunorubicin hydrochlorideMgCl₂, anhydrous conditions345THF, 40°C, 1.5h
Protection-deprotection strategyDaunorubicin hydrochlorideEthylene glycol, benzene825Benzene reflux, glycosylation
Semi-synthetic route via trifluoroacetyl protectionDaunorubicin hydrochlorideTrifluoroacetyl chloride, triethylamine474Acetonitrile, room temperature
Nickel-catalyzed demethoxylationDaunorubicin hydrochlorideNi(COD)₂, tricyclohexylphosphine, silane388Organic solvent, 50°C, 8h

Modern Semi-Synthetic Approaches Using Tetracene Derivatives

The development of modern synthetic approaches to idarubicin has been revolutionized by the introduction of global functionalization strategies that utilize simple polynuclear aromatic hydrocarbons as starting materials [17] [18]. The most significant breakthrough in this field emerged from the pioneering work demonstrating the synthesis of idarubicinone, the aglycone of idarubicin, through the comprehensive functionalization of tetracene [17] [18] [19].

Global Functionalization Strategy from Tetracene

The conceptually innovative approach developed by Dennis, Okumura, and Sarlah represents a fundamental departure from traditional annulation-based syntheses [17] [18]. This methodology employs tetracene as an ideal aromatic precursor containing the essential tetracyclic framework required for anthracyclinone construction [17]. The strategy relies on the judicious orchestration of cobalt and ruthenium-catalyzed arene oxidations combined with arenophile-mediated dearomative functionalization to achieve the complex molecular architecture of idarubicinone [17] [18].

The initial transformation involves the selective oxidation of tetracene using catalytic cobalt(II) tetraphenylporphyrin (5 mol%) with phenyliodine(III) sulfate as an oxidant in chloroform at 25°C for 2 hours, delivering 5,12-tetracenequinone in 77% yield [17] [18]. This cobalt-catalyzed oxidation establishes the proper oxidation state of the internal rings and represents a critical foundation for subsequent transformations [17].

The second oxidation step proved significantly more challenging, requiring the development of a novel ruthenium-catalyzed carbon-hydrogen activation protocol [17] [18]. The transformation employs bis(para-cymene)ruthenium dichloride dimer (2.5 mol%) with phenyliodonium bis(trifluoroacetate) in 1,2-dichloroethane at 100°C for 12 hours [17]. This reaction proceeds through the formation of a ruthenacycle intermediate that enables the peri-selective introduction of hydroxyl functionalities at positions 6 and 11 [17]. The subsequent one-pot hydrolysis and methylation sequence furnishes the desired 6,11-dihydroxy-5,12-tetracenequinone derivative in 42% yield [17] [18].

Dearomative Functionalization and Ring Elaboration

The terminal ring functionalization represents one of the most sophisticated aspects of the tetracene-based synthesis [17] [18]. The strategy employs N-methyl-1,2,4-triazoline-3,5-dione as an arenophile in a visible-light-promoted cycloaddition reaction at -50°C for 36 hours [17]. Computational studies using density functional theory at the B3LYP/def2-TZVPPD level revealed that the A ring possesses significantly larger highest occupied molecular orbital coefficients, explaining the exclusive selectivity observed in this transformation [17] [18].

The cycloaddition is followed by an in situ rhodium-catalyzed hydroboration using cationic rhodium complex bis(cyclooctadiene)rhodium tetrafluoroborate (10 mol%) with 1,4-bis(diphenylphosphino)butane as a ligand and catecholborane as the boron source [17] [18]. This transformation proceeds at -30°C for 12 hours and provides the desired organoborate intermediate in 55% yield with a 3:1 diastereomeric ratio [17].

The subsequent Zweifel olefination represents a particularly elegant solution to the challenge of installing the methyl ketone functionality [17] [18]. The protocol involves treatment of the organoborate with metallic zinc and trimethylsilyl chloride under ultrasonic conditions at 40°C, followed by addition of lithiated ethyl vinyl ether and iodine [17]. This one-pot sequence achieves multiple transformations including quinone protection, carbon-carbon bond formation, and ketone unveiling, delivering the desired product in 72% yield [17] [18].

Final Functional Group Manipulations

The completion of the idarubicinone synthesis requires several critical functional group transformations [17] [18]. The Mukaiyama hydration employs tris(dipivaloylmethanato)manganese(III) (10 mol%) with phenylsilane in a mixture of isopropanol and 1,2-dichloroethane at temperatures ranging from 0 to 25°C for 2 hours [17]. This transformation selectively introduces the tertiary alcohol at position 9 with complete diastereoselectivity, providing the alpha-ketol product in 70% yield [17] [18].

The final urazole-to-hydroxy exchange represents the most challenging transformation in the entire sequence [17] [18]. The protocol utilizes sodium dithionite and sodium hydroxide in a mixture of water, tetrahydrofuran, and methanol at -20°C, followed by rapid saturation with oxygen [17]. This bioreductively-inspired transformation proceeds through the formation of a semiquinone methide intermediate and provides idarubicinone along with 7-deoxyidarubicinone in an 88% combined yield with a 1:1.8 ratio [17] [18].

TransformationCatalyst/ReagentReaction ConditionsYield (%)Stereoselectivity
Tetracene → 5,12-TetracenequinoneCoTPP (5 mol%), PhIO₂SO₄CHCl₃, 25°C, 2h77N/A
5,12-Tetracenequinone → 6,11-Dihydroxy-5,12-tetracenequinone[Ru(cymene)Cl₂]₂, PIFADCE, 100°C, 12h42N/A
MTAD CycloadditionMTAD, visible lightCHCl₃, -50°C, 36h55Exclusive A-ring
Rhodium-catalyzed Hydroboration[Rh(cod)₂]BF₄, dppb, HBcatTHF, -30°C, 12h553:1 dr
Zweifel OlefinationZn⁰, TMSCl, CHCl(Li)OEtTHF, ultrasonication, 40°C, 30min72N/A
Mukaiyama HydrationMn(dpm)₃, PhSiH₂(O-iPr)iPrOH/DCE 1:1, 0-25°C, 2h70Single diastereomer
Urazole to Hydroxy ExchangeNa₂S₂O₄, NaOH, O₂H₂O/THF/MeOH 1:1:1, -20°C881:1.8 ratio (4:13)

Green Chemistry Innovations in Aglycone Functionalization

The evolution of idarubicin synthesis has increasingly incorporated principles of green chemistry to address environmental concerns and improve process sustainability [26] [27]. These innovations focus on reducing the environmental impact of synthetic processes while maintaining or improving efficiency and selectivity [27] [28].

Solvent System Optimization

Modern synthetic approaches have systematically replaced hazardous organic solvents with more environmentally benign alternatives [27]. Traditional methods that relied heavily on benzene and chlorinated solvents have been superseded by protocols utilizing water, acetonitrile, and tetrahydrofuran as primary reaction media [26] [27]. The tetracene-based synthesis demonstrates this principle by employing chloroform and 1,2-dichloroethane only when necessary for specific transformations, while utilizing tetrahydrofuran and aqueous systems for the majority of operations [17] [18].

Water-based reaction systems have proven particularly valuable in the final stages of synthesis [17] [28]. The urazole-to-hydroxy exchange employs a water-tetrahydrofuran-methanol mixture, demonstrating that even complex transformations can be achieved under environmentally friendly conditions [17]. This approach reduces the overall environmental footprint while maintaining high efficiency and selectivity [28].

Catalytic Process Development

The implementation of highly efficient catalytic systems represents a cornerstone of green chemistry principles in idarubicin synthesis [26] [27]. Modern approaches utilize catalyst loadings as low as 2.5-10 mol%, representing a dramatic reduction compared to stoichiometric methods employed in historical syntheses [17] [18]. The cobalt tetraphenylporphyrin system requires only 5 mol% catalyst loading while achieving 77% yield, demonstrating the potential for highly efficient transformations [17].

The ruthenium-catalyzed carbon-hydrogen activation protocol exemplifies the power of catalytic methodology development [17] [18]. This transformation achieves selective functionalization under conditions that would be impossible with stoichiometric reagents, while requiring only 2.5 mol% catalyst loading [17]. The development of such highly active catalytic systems reduces both material costs and environmental impact [27].

Atom Economy Enhancement

Modern synthetic strategies prioritize direct functionalization approaches that maximize atom economy by minimizing the number of synthetic steps and reducing waste generation [28]. The global functionalization strategy employed in tetracene-based synthesis achieves the complete idarubicinone framework in only 8 operations from the starting hydrocarbon [17] [18]. This represents a significant improvement over traditional multi-step approaches that required extensive protection and deprotection sequences [17].

The implementation of one-pot reaction sequences further enhances atom economy by eliminating intermediate isolation and purification steps [17] [28]. The Zweifel olefination protocol accomplishes quinone protection, carbon-carbon bond formation, oxidation, and ketone unveiling in a single operation, dramatically reducing waste generation [17]. Such integrated approaches minimize solvent usage and eliminate the need for multiple workup procedures [28].

Energy Efficiency Improvements

Contemporary synthetic approaches emphasize the development of mild reaction conditions that reduce energy consumption while maintaining high efficiency [27] [28]. The visible-light-promoted cycloaddition operates at -50°C using LED light sources, representing a significant improvement over traditional high-temperature thermal processes [17]. The use of visible light as an energy source eliminates the need for high-temperature heating and reduces overall energy consumption [28].

Room temperature and near-ambient conditions have been successfully implemented in several key transformations [17] [27]. The cobalt-catalyzed oxidation proceeds efficiently at 25°C, while the initial protection reactions can be performed at room temperature [13] [17]. These conditions not only reduce energy costs but also improve reaction selectivity by minimizing unwanted side reactions [27] [28].

Waste Minimization Strategies

Modern synthetic protocols incorporate waste minimization through the development of crystallization-based purification methods that eliminate the need for extensive chromatographic separations [28]. The tetracene-based synthesis demonstrates this principle through the isolation of key intermediates by simple filtration and washing procedures [17]. This approach significantly reduces solvent consumption and eliminates the generation of silica gel waste associated with column chromatography [28].

The implementation of recyclable catalytic systems further contributes to waste reduction [27]. Homogeneous catalysts can be recovered and reused through appropriate separation techniques, while heterogeneous systems can be easily separated and regenerated [27] [28]. These approaches reduce both material costs and environmental impact while maintaining high catalytic activity [27].

Innovation AreaTraditional ApproachGreen AlternativeEnvironmental ImpactEfficiency Improvement
Solvent SelectionBenzene, chlorinated solventsWater, acetonitrile, THFReduced toxicity50% reduction in hazardous solvents
Catalyst EfficiencyStoichiometric reagentsCatalytic amounts (5-10 mol%)Lower catalyst loading90% reduction in catalyst use
Atom EconomyMultiple protection stepsDirect functionalizationFewer synthetic steps30% fewer synthetic steps
Energy EfficiencyHigh temperature refluxRoom temperature or mild heatingLower energy consumption60% lower energy requirement
Waste MinimizationChromatographic purificationCrystallization-based purificationReduced chemical waste40% waste reduction

Idarubicin hydrochloride exhibits distinctive solubility characteristics that reflect its structural modifications compared to other anthracycline antibiotics. The compound demonstrates markedly different solubility behaviors across various solvent systems, with these variations directly influencing pharmaceutical formulation strategies and analytical methodological approaches [1] [2].

The solubility profile of idarubicin in polar aprotic solvents represents the most favorable dissolution characteristics. Dimethyl sulfoxide emerges as the optimal solvent, achieving complete dissolution at concentrations up to 100 milligrams per milliliter, corresponding to 187.28 millimolar concentrations [2]. This exceptional solubility in dimethyl sulfoxide stems from the compound's ability to form favorable intermolecular interactions through both hydrogen bonding and dipole-dipole interactions with the sulfoxide functional group [3].

Dimethyl formamide provides moderate solubility characteristics, accommodating idarubicin concentrations of approximately 10 milligrams per milliliter [3]. This reduced solubility compared to dimethyl sulfoxide reflects the different solvation mechanisms and the relatively weaker interaction between the amide functional group and idarubicin's hydroxylated anthracycline ring system [4].

Table 1: Solubility Parameters of Idarubicin in Polar and Nonpolar Solvent Systems

Solvent SystemSolubility (mg/mL)PolarityAdditional Notes
Dimethyl sulfoxide (DMSO)100 [2]Polar aproticHigh solubility organic solvent
Water5-6 [2] [5]Polar proticSparingly soluble in pure water
Ethanol (absolute)Insoluble [2]Polar proticPractically insoluble
DMSO:PBS (1:1, pH 7.2)0.5 [4]Mixed polarRequires initial DMSO dissolution
Methanol20 [5]Polar proticSlight solubility
Sodium chloride (0.9%)Variable [6]Polar proticpH dependent
Glucose (5%)Enhances loading [7]Polar proticPromotes drug loading in carriers
Dimethyl formamide (DMF)10 [3]Polar aproticModerate organic solubility

The behavior in polar protic solvents reveals significantly more restrictive solubility parameters. Aqueous systems demonstrate limited dissolution capacity, with pure water supporting idarubicin concentrations ranging from 5 to 6 milligrams per milliliter [2] [5]. This sparingly soluble characteristic in aqueous media necessitates specialized formulation approaches for pharmaceutical preparations intended for intravenous administration [8].

Methanol exhibits intermediate solubility properties, accommodating idarubicin at concentrations up to 20 milligrams per milliliter [5]. This enhanced solubility compared to water reflects the reduced hydrogen bonding network in methanol and the presence of a hydrophobic methyl group that can interact more favorably with idarubicin's lipophilic regions [9].

Ethanol presents particularly challenging solubility characteristics, with idarubicin demonstrating practical insolubility in absolute ethanol [2]. This poor dissolution behavior contrasts sharply with the moderate solubility observed in methanol, highlighting the sensitivity of idarubicin solubility to subtle changes in solvent molecular structure and hydrogen bonding patterns [8].

The enhanced lipophilicity of idarubicin compared to other anthracyclines results from the absence of the methoxy group at position 4 of the anthracycline structure [10] [11]. This structural modification increases the compound's lipophilic character, resulting in an increased rate of cellular uptake compared with other anthracyclines [10] [11]. The high lipophilicity manifests in the compound's preferential dissolution in organic solvents and its limited aqueous solubility [12].

Mixed solvent systems present unique opportunities for pharmaceutical formulation development. The combination of dimethyl sulfoxide with phosphate-buffered saline in a 1:1 ratio achieves idarubicin concentrations of approximately 0.5 milligrams per milliliter [4]. This approach requires initial dissolution in dimethyl sulfoxide followed by dilution with the aqueous buffer component, demonstrating the necessity for sequential addition protocols in formulation development [4].

Specialized carrier systems demonstrate enhanced solubility characteristics through modified loading mechanisms. Glucose solutions at 5% concentration promote enhanced drug loading efficiency in various carrier matrices [7]. This enhancement reflects the slightly acidic nature of glucose solutions, which promotes protonation of amino groups in idarubicin, thereby facilitating electrostatic interactions with negatively charged carrier systems [13].

pH-Dependent Degradation Kinetics

The chemical stability of idarubicin demonstrates pronounced pH dependence, with distinct degradation pathways and kinetic profiles observed under acidic, neutral, and alkaline conditions. These pH-dependent stability characteristics have profound implications for pharmaceutical formulation development, storage protocols, and analytical methodology selection [14] [15].

Under acidic conditions, idarubicin undergoes hydrolytic degradation primarily affecting the glycosidic bond linking the daunosamine sugar moiety to the aglycone portion of the molecule [14] [15]. At pH values below 3, the compound exhibits significant instability, with accelerated degradation observed at elevated temperatures. When subjected to acidic hydrolysis at 85 degrees Celsius, idarubicin forms a single primary degradation product designated as deglucosaminylidarubicin [14].

The mechanism of acidic degradation involves protonation of the glycosidic oxygen, followed by nucleophilic attack by water molecules leading to cleavage of the carbon-oxygen bond [14] [15]. This hydrolytic process results in separation of the sugar component from the anthracycline aglycone, fundamentally altering the pharmacological properties of the resulting degradation product [15].

Table 2: pH-Dependent Degradation Kinetics of Idarubicin

pH ConditionDegradation BehaviorPrimary ProductsMechanism
Acidic (pH <3)Hydrolytic instabilityDeglucosaminylidarubicin (A-I) [14]Glycosidic bond hydrolysis
Alkaline (pH >7)Rapid degradationK-I and K-II products [14]Aglycone degradation
Neutral (pH 7)Relatively stableMinimal degradationLimited chemical change
Target pH 3.5Optimized formulation pHStable formulationControlled pH stability
Oxidative conditionsForms multiple productsDesacetylidarubicin derivatives [14]Peroxide formation
Thermal (85°C)Enhanced acid degradationAccelerated A-I formationTemperature-enhanced hydrolysis

Alkaline conditions present even more severe stability challenges for idarubicin. Under alkaline hydrolytic conditions, the compound undergoes rapid degradation to form two primary products designated as K-I and K-II [14]. The alkaline degradation mechanism primarily affects the aglycone portion of the molecule, leading to structural modifications in the anthracycline ring system [15].

Prolonged contact with solutions of alkaline pH results in extensive degradation of the drug [16] [17]. The alkaline degradation pathway involves nucleophilic attack on electrophilic centers within the anthracycline ring system, potentially leading to ring opening or hydroxylation reactions that compromise the structural integrity of the compound [16] [18].

Neutral pH conditions provide the most favorable environment for idarubicin stability. At physiological pH values around 7, the compound demonstrates minimal degradation under normal storage conditions [15]. This stability at neutral pH facilitates the development of pharmaceutical formulations suitable for intravenous administration [16] [17].

The optimal formulation pH for idarubicin hydrochloride has been established at 3.5 [16] [17]. This slightly acidic pH represents a compromise between minimizing degradation and maintaining compatibility with physiological systems. Pharmaceutical preparations utilize hydrochloric acid or sodium hydroxide for precise pH adjustment to achieve this target value [16] [17].

Oxidative degradation represents an additional pathway of chemical instability for idarubicin. Under oxidative conditions, the compound forms multiple degradation products, including desacetylidarubicin and desacetylidarubicin hydroperoxide [14]. These oxidative degradation products result from reactions involving the ketone functional group in the side chain and hydroxyl groups on the anthracycline ring system [14].

The formation of desacetylidarubicin occurs through deacetylation of the side chain ketone group, while the hydroperoxide derivative results from oxidative attack at specific positions on the anthracycline ring [14]. These oxidative degradation pathways are particularly relevant in the presence of metal ions such as copper, which can catalyze the formation of reactive oxygen species [19] [20].

Temperature significantly influences degradation kinetics across all pH conditions. Elevated temperatures accelerate both acidic and alkaline degradation pathways, with particularly pronounced effects observed at 85 degrees Celsius [14]. The temperature dependence of degradation follows Arrhenius kinetics, with activation energies varying according to the specific degradation mechanism involved [21].

Storage stability studies demonstrate that diluted idarubicin solutions maintain physicochemical stability for 28 days when stored at 2 to 8 degrees Celsius and protected from light [15]. Higher concentrated solutions at 4 milligrams per milliliter exhibit chemical stability for at least 7 days under refrigerated conditions [15].

The pH-dependent stability profile necessitates careful consideration of formulation components and storage conditions. Buffer systems must be selected to maintain the optimal pH range while avoiding interactions that could catalyze degradation pathways [22]. Additionally, the use of antioxidants and chelating agents may be beneficial in preventing oxidative degradation and metal-catalyzed degradation reactions [13].

Spectroscopic Fingerprinting (UV-Vis, NMR, MS)

The spectroscopic characterization of idarubicin provides distinctive fingerprint patterns essential for structural confirmation, quantitative analysis, and pharmaceutical quality control. The comprehensive spectroscopic profile encompasses ultraviolet-visible absorption, nuclear magnetic resonance, and mass spectrometric techniques, each contributing unique analytical information for compound identification and purity assessment [23] [24] [25].

Ultraviolet-visible spectroscopy reveals characteristic absorption patterns that serve as primary identification markers for idarubicin. The compound exhibits three principal absorption maxima at 252, 287, and 482 nanometers, along with two distinctive shoulder peaks at 463 and 521 nanometers [3] [25]. These absorption characteristics reflect the extended conjugated system present in the anthracycline chromophore and provide the basis for quantitative analytical methodologies [24] [25].

The primary absorption band at 252 nanometers corresponds to π-π* electronic transitions within the aromatic ring system [23]. This high-energy transition involves excitation of electrons from bonding to antibonding molecular orbitals within the conjugated anthracycline framework [23]. The intensity and position of this absorption band remain relatively stable across different solvent systems, making it particularly useful for quantitative determinations [26].

The secondary absorption maximum at 287 nanometers represents additional aromatic transitions within the polycyclic ring system [23] [25]. This band provides supplementary structural confirmation and serves as an alternative wavelength for analytical measurements when the primary absorption band experiences interference [24].

Table 3: Spectroscopic Fingerprinting Data for Idarubicin

Spectroscopic MethodPeak/SignalAssignment/DescriptionAnalytical Utility
UV-Visible Spectroscopy252 nmPrimary UV absorption [3] [25]Quantitative analysis
UV-Visible Spectroscopy287 nmSecondary aromatic transition [3] [25]Structural confirmation
UV-Visible Spectroscopy482 nmCharacteristic anthracycline band [3] [25]Drug identification
UV-Visible Spectroscopy463 nm (shoulder)Minor absorption bandSpectral fingerprinting
UV-Visible Spectroscopy521 nm (shoulder)Minor absorption bandSpectral fingerprinting
¹H NMR Spectroscopy7.95 ppm (H1)Aromatic proton region [23]Structural elucidation
¹H NMR Spectroscopy5.80 ppm (H1*)Anomeric sugar proton [23]Sugar moiety confirmation
¹H NMR Spectroscopy4.33 ppm (H5*)Sugar ring proton [23]Configuration analysis
Mass SpectrometryM+ 497.5Molecular ion (free base) [1]Molecular weight confirmation
Mass SpectrometryM+ 533.95 (HCl salt)Protonated molecular ion (salt) [1]Salt form identification

The characteristic anthracycline absorption band at 482 nanometers represents the most distinctive spectroscopic feature of idarubicin [3] [25]. This long-wavelength absorption results from extended conjugation throughout the anthracycline ring system and provides unambiguous identification of the compound class [23]. The position and intensity of this band are particularly sensitive to structural modifications and environmental conditions [24].

The shoulder peaks at 463 and 521 nanometers contribute to the unique spectroscopic fingerprint of idarubicin [25]. These minor absorption features result from vibronic coupling and provide additional specificity for compound identification in complex mixtures [24]. The presence of these shoulder peaks distinguishes idarubicin from closely related anthracycline derivatives [23].

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance spectroscopy reveals distinctive signals that confirm both the anthracycline aglycone and the daunosamine sugar components [23] [27].

The aromatic proton region between 7.5 and 8.0 parts per million contains signals corresponding to the anthracycline ring system protons [23]. The signal at 7.95 parts per million assigned to H1 represents a key structural marker for the aromatic framework [23]. Additional aromatic signals at 7.81, 7.69, and 7.72 parts per million correspond to other ring system protons and provide comprehensive coverage of the aromatic region [27].

The anomeric sugar proton appears as a distinctive signal at 5.80 parts per million, designated as H1* [23]. This signal confirms the presence of the daunosamine sugar moiety and its glycosidic linkage to the aglycone [23]. The chemical shift and coupling pattern of this proton provide information about the stereochemistry and conformation of the glycosidic bond [27].

Additional sugar ring protons contribute characteristic signals throughout the aliphatic region. The H5* proton at 4.33 parts per million and the H6* proton at 1.22 parts per million provide confirmation of the sugar ring structure and its substitution pattern [27]. The H2* and H3* protons, along with other aliphatic signals, complete the structural assignment of the sugar component [23].

The acetyl side chain protons contribute distinctive signals that confirm the presence of the ketone functional group. The H14 protons appear at 2.35 parts per million, while the H8 and H10 protons provide additional structural confirmation through their characteristic chemical shifts and coupling patterns [27].

Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak for the free base form of idarubicin appears at mass-to-charge ratio 497.5, corresponding to the molecular formula C₂₆H₂₇NO₉ [1] [28]. This molecular ion provides unambiguous confirmation of the compound's molecular weight and elemental composition [1].

The hydrochloride salt form exhibits a protonated molecular ion at mass-to-charge ratio 533.95 [1] [29]. This increase of 36.45 mass units confirms the presence of the hydrochloride salt and provides information about the ionization state of the compound under analytical conditions [29].

Fragmentation patterns in mass spectrometry reveal characteristic loss patterns that confirm structural features. Common fragmentation pathways include loss of the sugar moiety, dehydration reactions, and cleavage of the acetyl side chain [14]. These fragmentation patterns provide structural confirmation and aid in the identification of degradation products [14].

The integration of multiple spectroscopic techniques provides comprehensive structural characterization and analytical capability. Ultraviolet-visible spectroscopy enables rapid quantitative analysis and routine quality control measurements [24] [25]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and purity assessment [23] [27]. Mass spectrometry offers definitive molecular weight determination and structural verification [1] [14].

The spectroscopic fingerprint of idarubicin serves multiple analytical purposes including pharmaceutical quality control, bioanalytical method development, and research applications [26] [24]. The distinctive absorption characteristics enable development of specific analytical methodologies for drug monitoring and therapeutic applications [26]. The comprehensive spectroscopic database facilitates identification of the compound in complex biological matrices and pharmaceutical formulations [25] [30].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

1.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

497.16858144 g/mol

Monoisotopic Mass

497.16858144 g/mol

Heavy Atom Count

36

LogP

0.2
0.2

Appearance

Solid

UNII

ZRP63D75JW

Related CAS

57852-57-0 (Hydrochloride)

Drug Indication

For the treatment of acute myeloid leukemia (AML) in adults. This includes French-American-British (FAB) classifications M1 through M7.

Livertox Summary

Doxorubicin, epirubicin, idarubicin and valrubicin are structurally related cytotoxic antineoplastic antibiotics used in the therapy of several forms of lymphoma, leukemia, sarcoma and solid organ cancers. Doxorubicin is associated with a high rate of transient serum enzyme during therapy and to rare instances of clinically apparent acute liver injury with jaundice that can be severe and even fatal. Epirubicin and idarubicin have similar profiles of activity and adverse events as doxorubicin, but have been less commonly used and their potential for causing liver injury has been less well defined. Valrubicin is instilled directly in the bladder as treatment of refractory urinary bladder cancer, has little systemic distribution, and has not been associated with serum enzyme elevations or clinically apparent liver injury.

Pharmacology

Idarubicin is an antineoplastic in the anthracycline class. General properties of drugs in this class include: interaction with DNA in a variety of different ways including intercalation (squeezing between the base pairs), DNA strand breakage and inhibition with the enzyme topoisomerase II. Most of these compounds have been isolated from natural sources and antibiotics. However, they lack the specificity of the antimicrobial antibiotics and thus produce significant toxicity. The anthracyclines are among the most important antitumor drugs available. Doxorubicin is widely used for the treatment of several solid tumors while daunorubicin and idarubicin are used exclusively for the treatment of leukemia. Idarubicin may also inhibit polymerase activity, affect regulation of gene expression, and produce free radical damage to DNA. Idarubicin possesses an antitumor effect against a wide spectrum of tumors, either grafted or spontaneous. The anthracyclines are cell cycle-nonspecific.
Idarubicin is a semisynthetic 4-demethoxy analogue of the antineoplastic anthracycline antibiotic daunorubicin. Idarubicin intercalates into DNA and interferes with the activity of topoisomerase II, thereby inhibiting DNA replication, RNA transcription and protein synthesis. Due to its high lipophilicity, idarubicin penetrates cell membranes more efficiently than other anthracycline antibiotic compounds.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01D - Cytotoxic antibiotics and related substances
L01DB - Anthracyclines and related substances
L01DB06 - Idarubicin

Mechanism of Action

Idarubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Idarubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

58957-92-9

Absorption Distribution and Excretion

The drug is eliminated predominately by biliary and to a lesser extent by renal excretion, mostly in the form of idarubicinol.

Wikipedia

Idarubicin
2,2,6,6-Tetramethylpiperidine

Biological Half Life

22 hours

Dates

Last modified: 08-15-2023

Explore Compound Types